Metoxuron-monomethyl-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11ClN2O2 |

|---|---|

Molecular Weight |

217.67 g/mol |

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-3-(trideuteriomethyl)urea |

InChI |

InChI=1S/C9H11ClN2O2/c1-11-9(13)12-6-3-4-8(14-2)7(10)5-6/h3-5H,1-2H3,(H2,11,12,13)/i1D3 |

InChI Key |

YWHRNWZTCCNWSH-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)NC1=CC(=C(C=C1)OC)Cl |

Canonical SMILES |

CNC(=O)NC1=CC(=C(C=C1)OC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Metoxuron-monomethyl-d3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Metoxuron-monomethyl-d3 is the deuterium-labeled form of Metoxuron-monomethyl. This stable isotope-labeled compound serves a critical role in analytical chemistry, primarily as an internal standard for quantitative analysis. Its near-identical chemical and physical properties to the unlabeled analyte, combined with its distinct mass, make it an invaluable tool for methods such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1][2] This guide provides a comprehensive overview of this compound, its purpose, and its application in research settings.

Core Purpose and Applications

The primary purpose of this compound is to function as an internal standard in quantitative analytical methodologies.[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to correct for variations in sample preparation, matrix effects, and instrument response.[3][4][5]

Key applications include:

-

Quantitative Analysis: Used to accurately determine the concentration of Metoxuron-monomethyl in various matrices, such as environmental samples (soil, water) and agricultural products.[2][3]

-

Metabolic Research: Can be employed as a tracer to study the metabolic fate of Metoxuron-monomethyl in biological systems.[1][2]

-

Pharmacokinetic Studies: The use of deuterated standards can enhance the reliability of pharmacokinetic and toxicological studies.[2][4]

Metoxuron, the non-labeled parent compound, is a phenylurea herbicide used to control broadleaf weeds and grasses in various crops.[6] Therefore, the analysis of its residues is crucial for environmental monitoring and food safety, highlighting the importance of accurate quantification using standards like this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively published. However, the properties of its non-labeled counterpart, Metoxuron-monomethyl, provide a close approximation due to the minimal impact of deuterium (B1214612) substitution on most physical characteristics.

| Property | Value (this compound) | Value (Metoxuron-monomethyl) |

| Chemical Formula | C₉H₈D₃ClN₂O₂ | C₉H₁₁ClN₂O₂ |

| Molecular Weight | 217.67 g/mol [6] | 214.65 g/mol |

| Appearance | Solid[7][8] | Colorless crystals |

| Melting Point | No data available | 124-127 °C |

| Solubility | Soluble in Acetonitrile[6] | Soluble in DMSO |

| Storage Conditions | 4 °C[6] or -20 °C[7] | -20°C for 3 years (powder) |

Experimental Protocols

The following is a representative experimental protocol for the quantification of Metoxuron-monomethyl in a soil sample using this compound as an internal standard with LC-MS/MS. This protocol is based on established methods for herbicide residue analysis.

Materials and Reagents

-

Metoxuron-monomethyl analytical standard

-

This compound internal standard solution (e.g., 100 µg/mL in Acetonitrile)[6]

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Anhydrous magnesium sulfate (B86663)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Syringe filters (0.22 µm)

Sample Preparation (QuEChERS-based Extraction)

-

Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution. The amount should be chosen to give a response similar to the expected analyte concentration.

-

Add 10 mL of acetonitrile.

-

Cap the tube and shake vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer the 1 mL aliquot to a 2 mL microcentrifuge tube containing 150 mg of PSA and 50 mg of C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

-

LC Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix interferences.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Metoxuron-monomethyl and this compound (one for quantification and one for confirmation).

Quantification

Construct a calibration curve using known concentrations of the Metoxuron-monomethyl analytical standard, with each standard containing the same concentration of the this compound internal standard. The concentration of the analyte in the sample is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.

Visualizations

Logical Relationship: Role of this compound in Quantitative Analysis

References

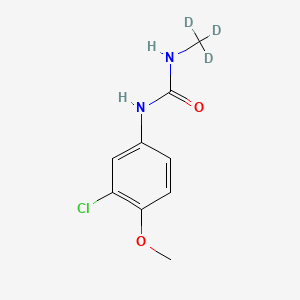

Metoxuron-monomethyl-d3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and applications of Metoxuron-monomethyl-d3, a deuterated isotopologue of the phenylurea herbicide metabolite. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Chemical Structure and Properties

This compound is the deuterium-labeled form of Metoxuron-monomethyl. The deuterium (B1214612) atoms are typically located on the N-methyl group, providing a distinct mass difference for mass spectrometry-based applications without significantly altering the chemical behavior of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈D₃ClN₂O₂ |

| Molecular Weight | 217.67 g/mol |

| Parent Compound (Metoxuron) | C₁₀H₁₃ClN₂O₂ |

| Parent Compound MW | 228.68 g/mol |

| Appearance | Solid (neat) |

| Primary Application | Internal standard for quantitative analysis[1] |

Core Applications in Analytical Chemistry

This compound serves as an ideal internal standard for the quantification of metoxuron (B1676524) and related phenylurea herbicides in various matrices, such as environmental samples (water, soil) and biological tissues. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response[2][3].

Representative Experimental Protocol: Quantification of Metoxuron in Water Samples by LC-MS/MS

The following is a representative protocol for the analysis of the parent compound, metoxuron, in water samples using this compound as an internal standard. This protocol is based on general procedures for pesticide analysis[3][4].

1. Objective: To quantify the concentration of metoxuron in a water sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

2. Materials and Reagents:

-

Metoxuron analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

LC-MS grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Water sample

3. Sample Preparation (Solid Phase Extraction):

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Take a 100 mL aliquot of the water sample and spike it with a known concentration of this compound internal standard (e.g., to a final concentration of 10 ng/L).

-

Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analyte and internal standard with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Methanol with 0.1% formic acid

-

-

Gradient: A suitable gradient to separate metoxuron from matrix components (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Metoxuron: Monitor a specific precursor-product ion transition (e.g., m/z 229 -> 183).

-

This compound: Monitor the corresponding transition (e.g., m/z 218 -> 175).

-

5. Quantification:

-

Prepare a calibration curve using standards of metoxuron at various concentrations, with each standard containing the same concentration of the this compound internal standard.

-

Calculate the ratio of the peak area of metoxuron to the peak area of this compound for each standard and the unknown samples.

-

Plot the peak area ratio against the concentration of the metoxuron standards to generate a calibration curve.

-

Determine the concentration of metoxuron in the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative analytical method.

References

Synthesis of Metoxuron-monomethyl-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, albeit theoretical, pathway for the synthesis of Metoxuron-monomethyl-d3, an isotopically labeled analog of the herbicide Metoxuron. The synthesis of deuterated molecules is of significant interest for various applications in drug discovery and development, including metabolic studies and as internal standards for analytical purposes. This document outlines a plausible multi-step synthetic route, commencing from commercially available starting materials. It includes detailed experimental protocols, tabulated data for hypothetical reaction parameters, and visual representations of the synthetic pathway and workflows to facilitate comprehension and practical application by researchers in the field.

Introduction

Metoxuron is a phenylurea herbicide used to control broad-leaved and grass weeds.[1][2] The synthesis of its monomethyl-d3 labeled analog is valuable for metabolic fate studies, allowing for the precise tracking and quantification of the compound and its metabolites in biological and environmental samples. The introduction of deuterium (B1214612) at a specific site can also influence the metabolic profile of a compound, a concept of growing importance in pharmaceutical research.[3] This guide proposes a robust synthetic strategy for this compound, leveraging established chemical transformations.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves a three-step process starting from 3-chloro-4-methoxyaniline (B1194202). The key steps are:

-

Phosgenation of 3-chloro-4-methoxyaniline to form the corresponding isocyanate.

-

Reaction of the isocyanate with N-methyl-d3-amine hydrochloride.

-

Formation of the final product, this compound.

This pathway is designed for efficiency and utilizes readily available or preparable deuterated reagents.

Synthesis Pathway Diagram

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed, hypothetical experimental procedures for each step in the synthesis of this compound.

Step 1: Synthesis of 3-chloro-4-methoxyphenyl isocyanate

Methodology:

-

In a dried 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-chloro-4-methoxyaniline (1.0 eq) and dry toluene (100 mL).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of triphosgene (B27547) (0.4 eq) in dry toluene (50 mL) via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C) for 2 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and filter to remove any solid byproducts.

-

The solvent will be removed under reduced pressure to yield crude 3-chloro-4-methoxyphenyl isocyanate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Methodology:

-

In a dried 250 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the crude 3-chloro-4-methoxyphenyl isocyanate (1.0 eq) in dry tetrahydrofuran (B95107) (THF, 100 mL).

-

In a separate flask, suspend N-methyl-d3-amine hydrochloride (1.1 eq) in dry THF (50 mL) and add triethylamine (1.2 eq) at 0 °C. Stir for 15 minutes.

-

Slowly add the N-methyl-d3-amine solution to the isocyanate solution at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC. Upon completion, quench the reaction with water (50 mL).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 75 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation

The following tables summarize the hypothetical quantitative data for the synthesis of this compound.

| Step | Reactant | Molecular Weight ( g/mol ) | Equivalents | Mass (g) |

| 1 | 3-chloro-4-methoxyaniline | 157.60 | 1.0 | 15.76 |

| 1 | Triphosgene | 296.75 | 0.4 | 11.87 |

| 2 | 3-chloro-4-methoxyphenyl isocyanate | 183.59 | 1.0 | 18.36 |

| 2 | N-methyl-d3-amine hydrochloride | 70.55 | 1.1 | 7.76 |

| 2 | Triethylamine | 101.19 | 1.2 | 12.14 |

Table 1: Hypothetical reactant quantities for the synthesis of this compound.

| Step | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) | Purification Method |

| 1 | 3-chloro-4-methoxyphenyl isocyanate | 183.59 | 18.36 | 95 (crude) | - |

| 2 | This compound | 231.70 | 23.17 | 80-90 | Column Chromatography |

Table 2: Hypothetical product yields and purification for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Overall experimental workflow for the synthesis of this compound.

Conclusion

This technical guide presents a detailed and plausible synthetic route for this compound. The provided experimental protocols and workflows are based on established chemical principles and are intended to serve as a valuable resource for researchers undertaking the synthesis of this and similar isotopically labeled compounds. The successful synthesis and characterization of this compound will enable more precise and insightful studies into its metabolic fate and environmental impact.

References

Metoxuron-monomethyl-d3: A Technical Guide for Advanced Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Metoxuron-monomethyl-d3, a deuterated isotopologue of the phenylurea herbicide Metoxuron-monomethyl. This document is intended for professionals in research and development who require a stable, isotopically labeled internal standard for quantitative analysis. The information presented herein covers its chemical properties, typical applications, and a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Compound Data

This compound is primarily utilized as an internal standard in analytical methodologies to ensure the accuracy and precision of the quantification of Metoxuron-monomethyl in various matrices. The deuterium (B1214612) labeling provides a distinct mass difference, allowing for its differentiation from the unlabeled analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₉H₈D₃ClN₂O₂ | [1][2][3] |

| Molecular Weight | 217.67 g/mol | [1][3] |

| CAS Number (unlabeled) | 20782-57-4 | - |

| Typical Application | Internal Standard for Mass Spectrometry | [4] |

| Storage Conditions | -20°C or 4°C | [1][3] |

Safety and Handling Information

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Based on the safety data for the compound, the following hazards have been identified:

-

Hazard Statements: Causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[1]

-

Precautionary Statements: Wear protective gloves. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is crucial to consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard for the quantification of Metoxuron-monomethyl in complex matrices, such as environmental samples (water, soil) or biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.

Below is a logical workflow illustrating the role of this compound in a typical analytical procedure.

References

Physical and chemical properties of Metoxuron-monomethyl-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral characteristics, and key applications of Metoxuron-monomethyl-d3. Designed for a scientific audience, this document delves into the core technical aspects of the compound, with a focus on its use as an internal standard in analytical chemistry.

Core Physical and Chemical Properties

This compound is the deuterated analogue of the phenylurea herbicide Metoxuron. The incorporation of three deuterium (B1214612) atoms on one of the N-methyl groups results in a stable, isotopically labeled compound ideal for use in quantitative mass spectrometry-based assays. While specific experimental data for the deuterated form is limited, the physical and chemical properties can be closely estimated from its non-deuterated counterpart, Metoxuron.

Table 1: Physical and Chemical Properties of this compound and Metoxuron

| Property | This compound | Metoxuron |

| Molecular Formula | C₉H₈D₃ClN₂O₂ | C₁₀H₁₃ClN₂O₂[1][2][3] |

| Molecular Weight | 217.67 g/mol | 228.68 g/mol [1][2][3] |

| Appearance | Solid powder (expected) | White to off-white solid[4] |

| Melting Point | ~124-127 °C (estimated) | 124-127 °C[5] |

| Solubility | Soluble in DMSO[4] | Soluble in DMSO[4][6] |

| Water Solubility | - | 678 mg/L at 23 °C |

| Storage Conditions | Dry, dark, -20°C for long term[4] | -20°C for 3 years (powder)[6] |

| InChI Key | DSRNRYQBBJQVCW-UHFFFAOYSA-N (for non-deuterated)[1][2][4][7] | DSRNRYQBBJQVCW-UHFFFAOYSA-N[1][2][4][7] |

| CAS Number | Not available | 19937-59-8[1][2][3] |

Synthesis of Metoxuron and its Deuterated Analogue

The synthesis of Metoxuron, a substituted phenylurea, generally involves the reaction of a substituted aniline (B41778) with an isocyanate. For this compound, a deuterated reagent would be incorporated in a similar fashion. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of Metoxuron

This protocol describes a general method for the synthesis of phenylurea herbicides, adapted for Metoxuron. The synthesis of this compound would follow a similar procedure, substituting dimethylamine (B145610) with its deuterated analogue in the initial step.

-

Formation of Dimethylcarbamoyl Chloride: Phosgene (COCl₂) is reacted with dimethylamine ((CH₃)₂NH) in an inert solvent (e.g., toluene) at a low temperature (0-5 °C) to form dimethylcarbamoyl chloride ((CH₃)₂NCOCl). For the deuterated analogue, trideuteromethyl-methylamine would be used.

-

Reaction with 3-Chloro-4-methoxyaniline (B1194202): 3-Chloro-4-methoxyaniline is dissolved in an appropriate solvent, such as anhydrous tetrahydrofuran (B95107) (THF).

-

Urea Formation: The solution of dimethylcarbamoyl chloride is added dropwise to the 3-chloro-4-methoxyaniline solution under stirring, in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the triethylamine (B128534) hydrochloride salt. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Metoxuron.

Spectral Data

The spectral data for this compound is expected to be very similar to that of Metoxuron, with key differences arising from the presence of deuterium.

-

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak would be observed at an m/z value 3 units higher than that of Metoxuron due to the three deuterium atoms. The fragmentation pattern would also show corresponding mass shifts for fragments containing the deuterated methyl group. The mass spectrum of Metoxuron shows a molecular ion peak at m/z 228.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound would show the absence of the signal corresponding to one of the N-methyl groups. The integration of the remaining N-methyl signal would be reduced by half. The aromatic and methoxy (B1213986) protons would remain unaffected.

-

¹³C NMR: The carbon-13 NMR spectrum would show a triplet for the carbon of the deuterated methyl group due to C-D coupling, and this signal would be significantly less intense than the corresponding signal in the non-deuterated compound. The chemical shifts of other carbons would be largely unchanged.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be very similar to that of Metoxuron. The C-D stretching vibrations would appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹), but these may be weak and difficult to observe.

Mechanism of Action: Photosystem II Inhibition

Metoxuron, like other phenylurea herbicides, acts by inhibiting photosynthesis in target plants. Specifically, it blocks the electron transport chain in photosystem II (PSII).

Metoxuron binds to the D1 protein of the PSII complex, displacing the native plastoquinone (B1678516) (PQ) molecule from its binding site. This blockage prevents the transfer of electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB), thereby halting the photosynthetic electron flow and leading to the death of the plant.

Application as an Internal Standard in LC-MS Analysis

The primary application of this compound is as an internal standard for the quantification of Metoxuron and related compounds in various matrices, such as environmental and biological samples. Its chemical and physical properties are nearly identical to the analyte, but its increased mass allows for its differentiation by a mass spectrometer.

Experimental Protocol: Quantification of Metoxuron using this compound Internal Standard

-

Preparation of Standard Solutions: Prepare stock solutions of Metoxuron and this compound in a suitable organic solvent (e.g., acetonitrile). From these, prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

-

Sample Preparation:

-

To an accurately measured volume or weight of the sample (e.g., water, soil extract, plasma), add a known amount of the this compound internal standard solution.

-

Perform the necessary extraction and clean-up procedures to isolate the analyte and internal standard from the sample matrix. This may involve liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards into an LC-MS/MS system.

-

Develop a chromatographic method to achieve baseline separation of Metoxuron from any interfering matrix components.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both Metoxuron and this compound in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of Metoxuron in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Safety and Handling

Metoxuron and its deuterated analogue should be handled with appropriate safety precautions in a laboratory setting. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable tool for researchers and analytical scientists, particularly in the fields of environmental monitoring and toxicology. Its physical and chemical properties, being nearly identical to the parent compound Metoxuron, make it an excellent internal standard for accurate and precise quantification by mass spectrometry. Understanding its synthesis, spectral properties, and mechanism of action is crucial for its effective application in research and development.

References

- 1. Metoxuron [webbook.nist.gov]

- 2. Metoxuron | C10H13ClN2O2 | CID 29863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. medkoo.com [medkoo.com]

- 5. Metoxuron PESTANAL , analytical standard 19937-59-8 [sigmaaldrich.com]

- 6. Metoxuron | TargetMol [targetmol.com]

- 7. Metoxuron | CymitQuimica [cymitquimica.com]

Isotopic Purity of Metoxuron-monomethyl-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Metoxuron-monomethyl-d3, a deuterated analog of the herbicide metabolite Metoxuron-monomethyl. The isotopic purity of such labeled compounds is a critical parameter, ensuring accuracy and reliability when used as internal standards or tracers in quantitative analyses such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This document outlines the analytical techniques, presents illustrative data, and details the experimental workflows for assessing the isotopic enrichment of this compound.

Core Concepts in Isotopic Purity Assessment

The isotopic purity of this compound refers to the extent to which the three protium (B1232500) atoms on the N-methyl group have been replaced by deuterium (B1214612) atoms. It is typically expressed as a percentage of the desired deuterated species (d3) relative to other isotopic variants (d0, d1, d2). A high isotopic enrichment is crucial for its function as an internal standard, minimizing signal overlap with the unlabeled analyte.[3]

Quantitative Data Summary

The isotopic distribution of a specific batch of this compound would be determined using high-resolution mass spectrometry. The following table provides an illustrative example of such data, showcasing the relative abundance of each isotopologue.

| Isotopologue | Chemical Formula | Theoretical Mass (Da) | Measured Mass (Da) | Relative Abundance (%) |

| d0 (unlabeled) | C₁₀H₁₃ClN₂O₂ | 228.0666 | 228.0665 | 0.15 |

| d1 | C₁₀H₁₂DClN₂O₂ | 229.0728 | 229.0727 | 0.85 |

| d2 | C₁₀H₁₁D₂ClN₂O₂ | 230.0791 | 230.0790 | 2.50 |

| d3 | C₁₀H₁₀D₃ClN₂O₂ | 231.0854 | 231.0853 | 96.50 |

Note: This data is for illustrative purposes only. Actual isotopic enrichment can vary by synthesis batch and should be confirmed by consulting the Certificate of Analysis for a specific lot.[3]

Experimental Protocols

The determination of isotopic purity for this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3]

Mass Spectrometry for Isotopic Enrichment Analysis

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a highly sensitive method for determining the isotopic distribution of a labeled compound.[2][4]

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a UHPLC system.[4]

Procedure:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. This is then diluted to a working concentration (e.g., 1 µg/mL) with the initial mobile phase.[5]

-

Chromatographic Separation: The sample is injected into the LC system. A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to separate the analyte from any potential impurities.[5]

-

Mass Spectrometric Analysis: The mass spectrometer is operated in full scan mode in the positive electrospray ionization (ESI) mode. The high resolution allows for the separation and detection of the different isotopologues of this compound based on their small mass differences.

-

Data Analysis: The extracted ion chromatograms (EICs) for each isotopologue (d0, d1, d2, and d3) are generated. The peak areas of these EICs are integrated, and the relative percentage of each is calculated to determine the isotopic distribution.[4] A correction for the natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N) may be necessary for highly accurate measurements.[4]

NMR Spectroscopy for Structural Integrity and Purity

While MS provides the isotopic distribution, NMR spectroscopy is used to confirm the position of the deuterium labels and the overall structural integrity of the molecule.[2]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: An accurately weighed amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) to a concentration of approximately 5-10 mg/mL.[5]

-

¹H-NMR Spectroscopy: A standard one-dimensional ¹H-NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the N-methyl protons confirms successful deuteration at that position. The integration of any residual proton signal at the labeled site compared to the integrals of protons at unlabeled positions can be used to estimate isotopic enrichment.[3]

-

¹³C-NMR Spectroscopy: A ¹³C-NMR spectrum can also be acquired to further confirm the structure of the molecule. The carbon signal of the deuterated methyl group will appear as a multiplet due to coupling with deuterium, and its chemical shift will be slightly different from the unlabeled compound.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols for assessing the isotopic purity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. almacgroup.com [almacgroup.com]

- 5. benchchem.com [benchchem.com]

Environmental Fate of Metoxuron and its Degradation Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoxuron, a phenylurea herbicide, has been utilized for the control of broad-leaved weeds and grasses in various crops. Its environmental persistence and the formation of degradation products are of significant interest to researchers and environmental scientists. Understanding the fate of Metoxuron in soil and water is crucial for assessing its potential environmental impact. This technical guide provides an in-depth overview of the environmental degradation of Metoxuron, including its degradation pathways, the formation of metabolites, and the analytical methodologies used for their study.

Abiotic Degradation of Metoxuron

The degradation of Metoxuron in the environment can occur through non-biological processes, primarily photodegradation and chemical hydrolysis.

Photodegradation

Photodegradation, or photolysis, is a major abiotic pathway for the breakdown of Metoxuron in aqueous environments. Exposure to ultraviolet (UV) radiation, particularly at wavelengths of 254 nm or between 300 and 450 nm, initiates the degradation process. The primary photochemical reaction is the photohydrolysis of the carbon-chlorine (C-Cl) bond on the phenyl ring. This leads to the formation of 3-(3-hydroxy-4-methoxyphenyl)-1,1-dimethylurea (MX3) as the main initial photoproduct[1][2]. The quantum yield for this reaction has been determined to be 0.020 (± 0.005) in solutions irradiated at 254 nm[1][2].

Further irradiation can lead to the formation of several minor photoproducts, including dihydroxydimethoxybiphenyl derivatives, which result from the transformation of MX3[1][2]. Photocatalytic degradation in the presence of titanium dioxide (TiO2) has also been investigated, showing that oxidation or removal of the terminal methyl groups and ring hydroxylation are additional transformation pathways[3][4].

Chemical Hydrolysis

Chemical hydrolysis can also contribute to the degradation of Metoxuron, particularly under certain pH and temperature conditions. Phenylurea herbicides, in general, are susceptible to hydrolysis, which involves the cleavage of the urea (B33335) bridge. The rate of hydrolysis is influenced by factors such as pH and temperature, with degradation often being more rapid in acidic or alkaline conditions compared to neutral pH[2].

Biotic Degradation of Metoxuron

Microbial activity in soil and water plays a significant role in the degradation of Metoxuron. Various microorganisms, including bacteria and fungi, are capable of metabolizing phenylurea herbicides.

Microbial Degradation in Soil

In soil, the typical degradation half-life (DT50) of Metoxuron is approximately 18.5 days, indicating it is non-persistent[5]. Microbial degradation is a key process contributing to this relatively rapid dissipation. Soil microorganisms can utilize Metoxuron as a source of carbon and nitrogen, leading to its breakdown. The degradation pathways often involve demethylation of the urea side chain and hydrolysis of the urea bond.

Microbial Degradation in Water

In aquatic systems, microbial communities also contribute to the breakdown of Metoxuron. The rate and extent of microbial degradation in water are influenced by factors such as the microbial population density, temperature, and availability of other nutrients.

Degradation Pathways and Products

The degradation of Metoxuron proceeds through several pathways, resulting in a variety of transformation products. The primary degradation reactions include photohydrolysis, oxidation, demethylation, and cleavage of the urea bridge.

Key Degradation Products of Metoxuron:

| Degradation Product | Chemical Name | Formation Pathway |

| MX3 | 3-(3-hydroxy-4-methoxyphenyl)-1,1-dimethylurea | Photohydrolysis |

| Minor Photoproducts | e.g., dihydroxydimethoxybiphenyl derivatives | Further phototransformation of MX3 |

| Demethylated Products | e.g., 3-(3-chloro-4-methoxyphenyl)-1-methylurea | Oxidation/removal of terminal methyl groups |

| Hydroxylated Products | - | Ring hydroxylation |

This table summarizes the primary degradation products identified in various studies.

Below is a diagram illustrating the primary photodegradation pathway of Metoxuron.

Caption: Primary photodegradation pathway of Metoxuron.

Experimental Protocols

The study of Metoxuron's environmental fate involves a combination of laboratory and field experiments. Below are generalized protocols for key experiments.

Photodegradation Study

Objective: To determine the rate and products of Metoxuron photodegradation in an aqueous solution.

Methodology:

-

Solution Preparation: Prepare an aqueous solution of Metoxuron of a known concentration in purified water.

-

Irradiation: Irradiate the solution using a UV lamp with a specific wavelength (e.g., 254 nm) or a solar simulator. Control the temperature during the experiment.

-

Sampling: Collect samples at various time intervals.

-

Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) to quantify the remaining Metoxuron and identify degradation products.

-

Data Analysis: Calculate the degradation rate constant and half-life. Identify the chemical structures of the degradation products using techniques like NMR and high-resolution MS.

Soil Degradation Study

Objective: To determine the degradation rate of Metoxuron in soil under controlled laboratory conditions.

Methodology:

-

Soil Treatment: Treat a known mass of sieved soil with a solution of Metoxuron to achieve a specific concentration. Ensure homogenous distribution.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture level.

-

Sampling: Collect soil subsamples at predetermined time intervals.

-

Extraction: Extract Metoxuron and its metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile (B52724) or methanol).

-

Clean-up: Clean up the extracts using Solid-Phase Extraction (SPE) to remove interfering substances.

-

Analysis: Quantify Metoxuron and its degradation products using LC-MS/MS.

-

Data Analysis: Determine the dissipation kinetics and calculate the DT50 value.

Below is a workflow diagram for a typical soil degradation study.

Caption: Experimental workflow for a soil degradation study.

Analytical Methods

The accurate quantification of Metoxuron and its degradation products in environmental matrices requires sensitive and selective analytical methods.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the technique of choice for the analysis of Metoxuron and its metabolites due to its high sensitivity and specificity.

Typical LC-MS/MS Parameters:

-

Chromatographic Column: A reverse-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) formate, is employed.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for Metoxuron and each of its degradation products.

Factors Affecting Degradation

The rate of Metoxuron degradation in the environment is influenced by a variety of factors:

-

Soil Properties: Soil organic matter content, clay content, pH, and microbial biomass can all affect the adsorption and degradation of Metoxuron. Higher organic matter and clay content can increase adsorption, potentially reducing bioavailability for microbial degradation.

-

Environmental Conditions: Temperature, moisture, and sunlight intensity are critical factors. Higher temperatures and optimal moisture levels generally enhance microbial activity and chemical hydrolysis rates[6]. Increased sunlight exposure accelerates photodegradation.

-

pH: The pH of the soil and water can influence both chemical hydrolysis and microbial activity.

Conclusion

The environmental fate of Metoxuron is governed by a combination of abiotic and biotic degradation processes. Photodegradation in water and microbial degradation in soil are the primary pathways for its dissipation. The main initial photoproduct is 3-(3-hydroxy-4-methoxyphenyl)-1,1-dimethylurea (MX3), with further degradation leading to a variety of minor products. The persistence of Metoxuron is relatively low, with a typical soil half-life of around 18.5 days. Understanding the factors that influence its degradation and the identity of its transformation products is essential for a comprehensive environmental risk assessment. Further research focusing on the quantitative analysis of a wider range of degradation products under various environmental conditions will continue to refine our understanding of the environmental fate of this herbicide.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable quantitative analysis, particularly within the complex matrices encountered in drug development and life sciences research, the choice of an internal standard is paramount. Among the available options, stable isotope labeled (SIL) internal standards have emerged as the unequivocal gold standard. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with SIL internal standards, offering a robust resource for professionals striving for the highest levels of accuracy and data integrity in their analytical workflows.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The power of SIL internal standards lies in the analytical technique of Isotope Dilution Mass Spectrometry (IDMS).[1] IDMS is a definitive method that minimizes errors arising from sample loss during preparation and analysis.[1] The core principle involves adding a known amount of an isotopically labeled version of the analyte (the SIL internal standard) to the sample before any processing steps.[1] This "spike" is chemically identical to the analyte of interest but possesses a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2][3]

Because the SIL internal standard and the native analyte are chemically identical, they behave virtually identically during extraction, cleanup, derivatization, and ionization in the mass spectrometer.[4] The mass spectrometer, however, can readily distinguish between the two based on their mass-to-charge ratio (m/z).[1] By measuring the ratio of the signal from the native analyte to that of the SIL internal standard, the initial concentration of the analyte in the sample can be calculated with exceptional accuracy and precision.[1] This ratiometric measurement effectively cancels out variability that can occur at nearly every stage of the analytical process.[5]

Unparalleled Advantages of SIL Internal Standards

The adoption of SIL internal standards is driven by their significant advantages over other types of internal standards, such as structural analogs. These benefits are particularly pronounced in regulated bioanalysis where data of the highest quality is required for submissions to bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6]

Mitigating Analytical Variability

SIL internal standards offer superior compensation for a range of analytical challenges:

-

Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since the SIL internal standard co-elutes with the analyte and experiences the same matrix effects, it provides effective normalization.[2][7]

-

Extraction Recovery: Losses during sample preparation are a common source of error. The identical chemical nature of the SIL internal standard ensures that it tracks the analyte's recovery throughout the entire sample preparation process more reliably than a structural analog.[2]

-

Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, are effectively corrected by the ratiometric measurement against the co-analyzed SIL internal standard.[5][8]

Quantitative Data Comparison

The superior performance of SIL internal standards is evident in quantitative data from comparative studies. The following table summarizes typical performance characteristics when compared to structural analog internal standards.

| Performance Parameter | Stable Isotope Labeled Internal Standard (SIL-IS) | Structural Analog Internal Standard | Rationale for Superiority |

| Precision (%CV) | Typically <10%[2] | Can be >15%[2] | The SIL-IS more closely tracks the analyte's behavior, leading to significantly better precision.[2] |

| Accuracy (%Bias) | Closer to 100%[9] | Can show significant bias[9] | The near-identical properties ensure a more accurate reflection of the true analyte concentration. |

| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference between analyte and IS)[2] | Inconsistent compensation (can be >20% difference)[2] | The SIL-IS experiences the same matrix effects as the analyte, allowing for effective normalization.[2][7] |

| Recovery Variability (%CV) | Low (<10%)[2] | Higher (>15%)[2] | The SIL-IS reliably tracks the analyte's recovery throughout the sample preparation process.[2] |

| Linear Range | Wide and reproducible[10] | May be narrower and less consistent[10] | Consistent ionization efficiency across a range of concentrations. |

| Correlation Coefficient (R²) | > 0.998[10] | Often lower and more variable[10] | Demonstrates a stronger linear relationship between concentration and response. |

Key Considerations for a High-Quality SIL Internal Standard

While the concept is straightforward, the effectiveness of a SIL internal standard depends on several critical factors:

-

Isotopic Purity: The SIL internal standard must be free of the unlabeled analyte to avoid artificially inflating the measured concentration.[3]

-

Stability of the Label: The isotopic labels must be positioned on non-exchangeable sites within the molecule to prevent loss or replacement during sample processing.[3] For example, deuterium labels should not be placed on heteroatoms like oxygen or nitrogen where they can exchange with protons from the solvent.[3]

-

Sufficient Mass Difference: A mass difference of at least three or more mass units is generally required for small molecules to prevent spectral overlap between the analyte and the internal standard.[3]

-

Co-elution: Ideally, the SIL internal standard should co-elute chromatographically with the analyte to ensure they are subjected to the same matrix effects at the same time. However, deuterium-labeled standards can sometimes exhibit slightly different retention times, a phenomenon known as the "deuterium isotope effect". Using ¹³C or ¹⁵N labeling can often circumvent this issue.[7]

Experimental Protocols

The successful implementation of SIL internal standards requires rigorous method validation. Below are detailed methodologies for key experiments.

Protocol for Preparation of Calibration Standards and Quality Controls

Objective: To prepare a set of standards with known analyte concentrations to construct a calibration curve and quality control (QC) samples to assess the accuracy and precision of the method.

Methodology:

-

Stock Solutions: Prepare individual stock solutions of the analyte and the SIL internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.[6]

-

Working Solutions:

-

Calibration Standards: Spike a known volume of the blank biological matrix with the analyte working solutions to create a set of 8-10 non-zero calibration standards. Add a fixed volume of the SIL internal standard working solution to each calibration standard.[10]

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared by spiking blank matrix with the analyte at concentrations within the range of the calibration curve.

Protocol for Sample Preparation (Protein Precipitation)

Objective: To extract the analyte and SIL internal standard from the biological matrix and remove interfering proteins.

Methodology:

-

To an aliquot of the sample, calibration standard, or QC sample, add a fixed volume of the SIL internal standard working solution.

-

Vortex the sample to ensure thorough mixing.

-

Add 3 volumes of cold acetonitrile (B52724) (or another suitable protein precipitation agent) to the sample.[10]

-

Vortex vigorously for 1-2 minutes to precipitate the proteins.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[10]

Protocol for Bioanalytical Method Validation: Key Experiments

Objective: To ensure the bioanalytical method is robust, reliable, and meets regulatory guidelines.[2][6]

Methodology:

-

Specificity and Selectivity: Analyze at least six different lots of blank matrix to ensure no endogenous components interfere with the detection of the analyte or the SIL internal standard.

-

Matrix Effect Evaluation:

-

Prepare three sets of samples at low and high concentrations:

-

Set A: Analyte and SIL-IS spiked in the final extract of a pre-extracted blank matrix.

-

Set B: Analyte and SIL-IS spiked into the blank matrix before extraction.

-

Set C: Analyte and SIL-IS in a neat solution (no matrix).

-

-

Calculate the matrix factor (MF) by comparing the peak areas of Set B to Set C.

-

The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of the matrix should not exceed 15%.[11]

-

-

Recovery Assessment:

-

Compare the peak area of the analyte from extracted samples (Set B from the matrix effect experiment) to that of post-extraction spiked samples (Set A).

-

Calculate the recovery for both the analyte and the SIL-IS. The recovery should be consistent across the concentration range.

-

-

Stability Assessment:

-

Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.[11]

-

Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the expected sample handling time.[11]

-

Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.

-

Visualizing Workflows and Pathways

The logical flow of experiments and the biological pathways under investigation can be clearly represented using diagrams.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. benchchem.com [benchchem.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. nebiolab.com [nebiolab.com]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantitative Analysis of Metoxuron in Environmental Samples using Metoxuron-monomethyl-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metoxuron is a phenylurea herbicide used for the control of broad-leaved weeds in various crops. Monitoring its presence in environmental matrices such as water and soil is crucial to ensure environmental safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the quantification of pesticide residues. The use of a stable isotope-labeled internal standard, such as Metoxuron-monomethyl-d3, is the gold standard for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the analysis of Metoxuron using this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution is a powerful technique for quantitative analysis. A known amount of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process. The labeled compound is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and chromatography. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the response of the native analyte to the labeled internal standard, accurate quantification can be achieved, as any losses or variations during the workflow will affect both compounds equally.

Caption: Principle of Isotope Dilution using this compound.

Experimental Protocols

Sample Preparation: Water Samples (Solid-Phase Extraction - SPE)

This protocol is suitable for the extraction of Metoxuron from water samples.

Materials:

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Oasis HLB SPE cartridges (or equivalent)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Collection: Collect water samples in clean glass bottles. Store at 4°C if not analyzed immediately.

-

Internal Standard Spiking: To a 100 mL water sample, add a precise volume of this compound stock solution to achieve a final concentration of 10 ng/mL.

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

-

Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of water to remove interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the analytes from the cartridge with 5 mL of methanol into a clean collection tube.

-

Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:methanol with 0.1% formic acid). Vortex for 30 seconds and transfer to an LC vial for analysis.

Sample Preparation: Soil/Sediment Samples (QuEChERS Method)

This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil or sediment.

Materials:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Sodium chloride (NaCl)

-

Dispersive SPE (d-SPE) tubes containing MgSO₄ and PSA (primary secondary amine)

-

Centrifuge capable of 4000 rpm

-

Vortex mixer

Procedure:

-

Sample Homogenization: Air-dry the soil/sediment sample and sieve to remove large particles. Homogenize the sample.

-

Weighing and Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a precise volume of this compound stock solution to achieve a final concentration of 10 ng/g.

-

Hydration: Add 10 mL of HPLC grade water to the tube and vortex for 1 minute.

-

Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA. Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Sample for Analysis: Take an aliquot of the supernatant, dilute with the initial mobile phase if necessary, and transfer to an LC vial for analysis.

LC-MS/MS Analysis

The following tables summarize the instrumental parameters for the analysis of Metoxuron and this compound.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), 10.1-12 min (10% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry (MS/MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions and Collision Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Metoxuron | 229.1 | 72.0 | 25 | 156.0 | 20 |

| This compound | 232.1 | 75.0 | 25 | 156.0 | 20 |

Note: The precursor ion for this compound is +3 Da compared to Metoxuron. The primary fragment containing the deuterated methyl group will also show a +3 Da shift. Other fragments may be identical.[2]

Caption: LC-MS/MS workflow for Metoxuron analysis.

Data Analysis and Method Validation

Calibration and Quantification

A calibration curve should be prepared using a series of standards containing known concentrations of Metoxuron and a constant concentration of this compound. The curve is generated by plotting the ratio of the peak area of the Metoxuron quantifier ion to the peak area of the this compound quantifier ion against the concentration of Metoxuron.

Method Validation

The analytical method should be validated to ensure its performance. Key validation parameters are summarized in the table below.

Table 4: Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Coefficient of determination (r²) > 0.99 |

| Accuracy (Recovery) | The closeness of the measured value to the true value, assessed by analyzing spiked blank samples. | 70-120% |

| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 20% |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of Metoxuron in environmental samples. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and procedural losses. The provided protocols for sample preparation and instrumental analysis can be adapted by environmental, agricultural, and food safety laboratories for routine monitoring of this herbicide.

References

Application Notes and Protocols for the Use of Metoxuron-monomethyl-d3 as an Internal Standard in Herbicide Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoxuron is a selective phenylurea herbicide used to control a variety of broadleaf and grass weeds in agricultural settings.[1] Accurate quantification of Metoxuron residues in environmental samples, such as soil and water, is crucial for monitoring its environmental fate and ensuring regulatory compliance. The use of a stable isotope-labeled internal standard is the preferred method for achieving high accuracy and precision in quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2][]

Metoxuron-monomethyl-d3 is the deuterated analog of Metoxuron and serves as an ideal internal standard for the quantification of Metoxuron in various matrices.[4] This document provides detailed application notes and protocols for the use of this compound as an internal standard in the analysis of Metoxuron in soil and water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: Inhibition of Photosystem II

Phenylurea herbicides, including Metoxuron, act by inhibiting photosynthesis in target plants. Specifically, they bind to the D1 quinone-binding protein within the Photosystem II (PSII) complex in the chloroplast thylakoid membranes. This binding blocks the electron transport chain, preventing the fixation of CO2 and the production of energy required for plant growth. The disruption of electron flow leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, which ultimately results in cell death.

References

Application Notes and Protocols for the Analysis of Metoxuron-monomethyl in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoxuron-monomethyl, a phenylurea herbicide, is utilized for the control of broadleaf weeds in various agricultural settings. Its potential for environmental contamination of soil and water resources necessitates robust and reliable analytical methods for its detection and quantification. These application notes provide detailed protocols for the analysis of Metoxuron-monomethyl in both soil and water matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize the quantitative data for the analytical methods described.

Table 1: HPLC-UV Method Performance for Metoxuron-monomethyl Analysis

| Matrix | Parameter | Value | Reference |

| Soil | Limit of Detection (LOD) | 0.3 - 0.5 ng/g | [1] |

| Water | Limit of Detection (LOD) | 0.01 - 0.03 ng/mL | [1] |

| Water | Linearity Range | 5 - 500 ppb | [2] |

| Water | Recovery | Good | [2] |

Table 2: General Performance Characteristics of Phenylurea Herbicide Analysis in Soil (Adaptable for Metoxuron-monomethyl)

| Parameter | Value | Reference |

| Recovery | 70.8% to 99.0% | [3] |

| Limit of Detection (LOD) | 0.05 mg/kg | [3] |

| Limit of Quantification (LOQ) | 0.1 mg/kg | [3] |

Experimental Protocols

Protocol 1: Analysis of Metoxuron-monomethyl in Water by HPLC-UV

This protocol is adapted from a method developed for the analysis of several phenylurea herbicides in water.[2]

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Pass 50 mL of the water sample through the conditioned C18 SPE cartridge under vacuum at a flow rate of approximately 5 mL/min.

-

After the entire sample has passed through, dry the cartridge by drawing air through it for 10 minutes.

-

Elute the retained analytes with 1.5 mL of acetonitrile (B52724) into a collection vial.

-

The eluant is now ready for HPLC-UV analysis.

2. HPLC-UV Analysis

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and water. The exact ratio should be optimized for best separation, a starting point could be a gradient or isocratic elution with a higher proportion of acetonitrile.

-

Flow Rate: 1.0 mL/min.[2]

-

Detection Wavelength: 210 nm.[2]

-

Injection Volume: 20 µL.

-

Quantification: Create a calibration curve using standard solutions of Metoxuron-monomethyl in acetonitrile.

Protocol 2: Analysis of Metoxuron-monomethyl in Soil by HPLC-UV (Adapted QuEChERS Method)

This protocol is an adaptation of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, which is widely used for pesticide residue analysis in food and environmental samples.[3][4]

1. Sample Extraction

-

Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add 10 mL of acetonitrile (containing 1% acetic acid).

-

Add the QuEChERS extraction salts (e.g., 4 g anhydrous magnesium sulfate (B86663) and 1 g sodium acetate).

-

Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

The resulting supernatant is the cleaned-up extract.

3. Analysis

-

Filter the cleaned-up extract through a 0.22 µm syringe filter into an autosampler vial.

-

Analyze the sample using the HPLC-UV conditions described in Protocol 1, Section 2 .

Protocol 3: Analysis of Metoxuron-monomethyl in Soil and Water by GC-MS (General Approach)

Direct analysis of phenylurea herbicides by GC-MS is challenging due to their thermal instability.[2] Therefore, a derivatization step is required to convert Metoxuron-monomethyl into a more volatile and thermally stable compound.

1. Sample Preparation

-

Follow the extraction and cleanup procedures outlined in Protocol 1 (for water) or Protocol 2 (for soil) .

-

After obtaining the final extract, evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Alkylation - General Procedure)

A specific, validated derivatization protocol for Metoxuron-monomethyl was not identified in the literature search. The following is a general alkylation procedure that has been used for other phenylurea herbicides and would require optimization for Metoxuron-monomethyl.[1]

-

To the dried extract, add a suitable alkylating agent (e.g., iodoethane) and a base (e.g., sodium hydride) in an appropriate solvent.

-

Heat the reaction mixture to facilitate the derivatization. The temperature and reaction time will need to be optimized.

-

After the reaction is complete, quench the reaction and extract the derivatized analyte into a non-polar solvent (e.g., hexane).

-

The organic layer is then concentrated and ready for GC-MS analysis.

3. GC-MS Analysis

-

GC System: A gas chromatograph equipped with a mass selective detector.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Optimized to ensure volatilization without degradation of the derivative.

-

Oven Temperature Program: A temperature gradient program should be developed to achieve good separation of the derivatized analyte from any remaining matrix components.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Visualizations

Caption: Workflow for HPLC-UV analysis of Metoxuron-monomethyl.

Caption: General workflow for GC-MS analysis of Metoxuron-monomethyl.

References

Application Notes and Protocols for the Detection of Phenylurea Herbicides Using Labeled Standards

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation and analysis of phenylurea herbicides in various environmental matrices. The use of isotope-labeled internal standards is incorporated to ensure high accuracy and precision in quantification, compensating for matrix effects and procedural losses.

Introduction

Phenylurea herbicides are widely used in agriculture for pre- and post-emergence weed control. Their persistence and potential for environmental contamination necessitate sensitive and reliable analytical methods for their detection in matrices such as water, soil, and food. This guide details robust sample preparation techniques, including Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), coupled with High-Performance Liquid Chromatography (HPLC) for analysis. The inclusion of labeled internal standards is critical for accurate quantification.[1][2]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods for the analysis of common phenylurea herbicides.

Table 1: Performance Data for Phenylurea Herbicide Analysis in Water Samples

| Herbicide | Method | Matrix | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |

| Monuron, Diuron, Linuron, Metazachlor, Metoxuron | SPE-HPLC-UV | Tap Water, Soft Drinks | 0.82 - 1.29 ng/mL | - | Good | [3][4] |

| Chlortoluron, Diuron, Fluometuron, Isoproturon, Linuron, etc. | SPE-HPLC-DAD | Water | 4 - 40 | - | 74 - 104 | [5] |

| Chlorbromuron, Diuron, Linuron, Metoxuron, Monuron | SPE-HPLC-DAD | Water | 0.3 µg/L | 1.0 µg/L | 85.2 - 110.0 | [3][6] |

| Various Phenylureas | SPE-Derivatization-SPME-GC-MS | Natural Waters | 0.3 - 1.0 | - | >90% | [7] |

| Methoxuron | Online SPE-HPLC-ES-MS | River Water | 10 | - | - | [8] |

| Various Phenylureas | SPE-LC-ES-QIT-MS | Colorado River Water | 8.0 - 36 | - | 77 - 96 | [9][10] |

Table 2: Performance Data for Phenylurea Herbicide Analysis in Soil and Other Matrices

| Herbicide | Method | Matrix | LOD | LOQ | Recovery (%) | Reference |

| Chlortoluron, Isoproturon, Monolinuron, Buturon | MC-HF-LPME-HPLC-DAD | River Water | 0.05 - 0.1 ng/mL | - | - | [7] |

| Chlortoluron, Isoproturon, Monolinuron, Buturon | MC-HF-LPME-HPLC-DAD | Soil | 0.5 - 1.0 ng/g | - | - | [7] |

| 21 Pesticides (including Phenylureas) | QuEChERS-LC-MS/MS | Soil | - | - | Majority 70-120 | [11][12] |

| Monuron, Linuron, Isoproturon | SUPRAs Microextraction-HPLC | Water & Rice | 0.5 - 1.3 ng/mL | 1.6 - 500.0 ng/mL | - | [13] |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction and pre-concentration of phenylurea herbicides from water samples.[3][5]

Materials:

-

Water sample

-

Isotope-labeled internal standard solution

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water

-

C18 SPE cartridges

-

0.45 µm filter

-

Vacuum manifold

-

Evaporation system (e.g., nitrogen evaporator)

-

HPLC vials

Procedure:

-

Sample Filtration: Filter the water sample through a 0.45 µm filter to remove particulate matter.[3]

-

Internal Standard Spiking: Add a known amount of the isotope-labeled internal standard solution to the filtered water sample.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.[3] Do not allow the cartridge to dry out.

-

Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.[3]

-

Analyte Elution: Elute the retained herbicides with a suitable organic solvent, such as 5-10 mL of acetonitrile or methanol.[3]

-

Solvent Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen.[3]

-

Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 1 mL) of the mobile phase used for HPLC analysis.[3]

-

Analysis: Transfer the reconstituted sample to an HPLC vial for analysis.

Protocol 2: QuEChERS Method for Soil and Food Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from complex matrices like soil and food.[11][12][14]

Materials:

-

Soil or homogenized food sample

-

Isotope-labeled internal standard solution

-

Acetonitrile (HPLC grade)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-